4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide
Overview
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Enzyme Inhibition
The synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has been reported. These compounds exhibit potent urease inhibitory activity, suggesting their potential application in designing therapeutic agents. The enzyme inhibitory kinetics showed competitive inhibition, indicating their specificity towards enzyme interaction, which aligns with their potential for drug design (Nazir et al., 2018).
Antimicrobial and Anti-inflammatory Activities
Another study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, revealing moderate lipoxygenase inhibitory activities. This underscores their significance in anti-inflammatory research, providing a foundation for the development of novel anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).
Optical and Electronic Properties
Research on 1,3,4-oxadiazole derivatives containing an imidazole unit has explored their synthesis, characterizing them for potential application in optoelectronic devices. The study highlights their optical properties, including UV-visible absorption and fluorescence, indicating their potential utility in the development of materials for light-emitting devices (Yan et al., 2010).
Chemical Genetics and Apoptosis Induction
The application of chemical genetics to discover apoptosis inducers has been reviewed, emphasizing the identification of small molecules with apoptosis-inducing activities. This approach aids in understanding signaling pathways and identifying molecular targets for anticancer drug research, highlighting the role of 1,3,4-oxadiazole compounds in this field (Cai et al., 2006).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15(18-12-14-8-5-11-22-14)9-4-10-16-19-17(20-23-16)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFMEBUQMWGNKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.